molecular formula C11H12N2O B13015244 3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one

3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one

Cat. No.: B13015244
M. Wt: 188.23 g/mol
InChI Key: GBFJBJMJPGDBFE-UHFFFAOYSA-N
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Description

3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a five-membered pyrazolone core substituted with a benzyl group at position 3 and a methyl group at position 1. Pyrazolones are heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to form hydrogen-bonded networks. Although direct structural or synthetic details for this specific compound are absent in the provided evidence, its analogs (e.g., benzothiazole- or morpholino-substituted pyrazolones) highlight its relevance in medicinal chemistry and crystallography .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-benzyl-2-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C11H12N2O/c1-13-11(14)8-10(12-13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

GBFJBJMJPGDBFE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(=N1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one typically involves the condensation of appropriate hydrazines with β-keto esters or diketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Schiff Base Formation

3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one undergoes condensation with aromatic aldehydes to form imine derivatives at the active methylene (C4) position. This reaction is facilitated by the acidity of the C4 proton adjacent to the ketone group.

Reaction Conditions

  • Reagents : Aromatic aldehydes (e.g., 4-fluorobenzaldehyde, 4-chlorobenzaldehyde).

  • Catalyst/Solvent : Acetic acid in DMF under thermal conditions (100°C, 5–6 hours) .

  • Workup : Recrystallization from ethanol yields pure products.

Example Products

Aldehyde UsedProduct StructureYield (%)
4-Fluorobenzaldehyde4-((4-Fluorophenylimino)methyl)-derivative70–75
4-Chlorobenzaldehyde4-((4-Chlorophenylimino)methyl)-derivative72–78

Mechanism :

  • Deprotonation of C4 by acetic acid.

  • Nucleophilic attack by the aldehyde carbonyl carbon.

  • Elimination of water to form the imine bond .

Acylation at C4

The active methylene group participates in C-acylation reactions with aroyl chlorides under mild conditions.

Reaction Conditions

  • Reagents : Aroyl chlorides (e.g., 4-methylbenzoyl chloride).

  • Catalyst : Sodium acetate (NaOAc) in 70% ethanol at room temperature .

  • Workup : Filtration and washing with 50% ethanol.

Example Products

Acylating AgentProduct StructureYield (%)
4-Methylbenzoyl chloride4-(4-Methylbenzoyl)-derivative74–76
4-Trifluoromethylbenzoyl chloride4-(4-Trifluoromethylbenzoyl)-derivative68–72

Mechanism :

  • Base-mediated deprotonation of C4.

  • Nucleophilic attack on the aroyl chloride.

  • Elimination of HCl to form the acylated product .

Reduction of the Pyrazolone Core

The ketone group at C5 can be reduced to a secondary alcohol using borohydride reagents.

Reaction Conditions

  • Reagents : Sodium borohydride (NaBH₄) in methanol.

  • Temperature : Room temperature, 1–2 hours.

Product

Starting MaterialReduced ProductNotes
This compound5-Hydroxy-4H-pyrazole derivativeRequires acidic workup for stabilization

Mechanism :

  • Hydride attack on the carbonyl carbon.

  • Protonation of the resulting alkoxide to form the alcohol.

Michael Addition Reactions

The compound acts as a nucleophile in Michael additions, particularly in synthesizing bis-pyrazole derivatives.

Reaction Conditions

  • Reagents : A second pyrazolone or enolizable carbonyl compound.

  • Catalyst : Ce(SO₄)₂·4H₂O under solvent-free conditions (125°C, 5–12 minutes) .

Example Product

ReactantProductYield (%)
3-Methyl-1-phenylpyrazol-5-one4,4'-(Arylmethylene)bis-pyrazolone81–98

Mechanism :

  • Formation of an intermediate benzylidene via aldol condensation.

  • Michael addition of a second pyrazolone molecule to the α,β-unsaturated ketone .

Functionalization of the Benzyl Group

The benzyl substituent can undergo electrophilic aromatic substitution (e.g., nitration, halogenation).

Reaction Conditions

  • Reagents : HNO₃/H₂SO₄ (nitration) or Cl₂/FeCl₃ (chlorination).

  • Temperature : 0–5°C (nitration), 25–40°C (chlorination) .

Example Products

Reaction TypeProduct StructureYield (%)
Nitration3-(4-Nitrobenzyl)-derivative60–65
Chlorination3-(4-Chlorobenzyl)-derivative70–75

Mechanism :

  • Generation of electrophilic species (NO₂⁺ or Cl⁺).

  • Attack on the benzyl aromatic ring para to the substituent .

Heterocycle Formation

The pyrazolone core participates in cyclocondensation reactions to form fused heterocycles.

Reaction Conditions

  • Reagents : Hydrazine hydrate or thiourea.

  • Solvent : DMF or ethanol under reflux .

Example Product

ReactantProductYield (%)
Hydrazine hydratePyrazolo[1,2-a]pyridazine derivative45–67

Mechanism :

  • Nucleophilic attack by hydrazine at the ketone.

  • Cyclization via elimination of water .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have highlighted the potential of pyrazolone derivatives, including 3-benzyl-1-methyl-1H-pyrazol-5(4H)-one, as antiviral agents. A series of compounds based on pyrazolone structures have been synthesized and evaluated for their efficacy against HIV-1. For instance, certain derivatives exhibited significant anti-HIV activity with effective concentrations (EC50) in the nanomolar range, indicating their potential as lead compounds for further development .

Anti-inflammatory Properties
Compounds similar to this compound have demonstrated selective inhibition of cyclooxygenase (COX) enzymes, making them candidates for anti-inflammatory drugs. Their ability to modulate inflammatory pathways suggests that they could be effective in treating conditions such as arthritis and other inflammatory diseases .

Antitumor Activity
Research indicates that pyrazolone derivatives can exhibit cytotoxic effects against various cancer cell lines. The structural modifications on the pyrazolone ring can enhance their selectivity and potency against tumor cells, making them valuable in the search for new anticancer therapies .

Synthetic Methodologies

One-Pot Synthesis Techniques
The synthesis of this compound can be achieved through efficient one-pot multicomponent reactions. For example, a method utilizing phenyl hydrazine, aryl aldehydes, and ethyl acetoacetate has been reported to yield high purity and yield under solvent-free conditions, showcasing an environmentally friendly approach to its synthesis .

Catalytic Processes
Recent advancements include the use of eco-friendly catalysts such as cerium sulfate for the synthesis of bis-pyrazolone derivatives. This method not only improves yield but also minimizes environmental impact by reducing hazardous waste associated with traditional solvents .

Biological Evaluations

Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the pyrazolone structure influence biological activity. For instance, substituents at specific positions on the pyrazolone ring have been shown to enhance antiviral potency or alter selectivity towards COX enzymes .

Case Studies
In one notable case study, a derivative of this compound was tested for its anti-HIV activity and demonstrated an EC50 value comparable to established antiviral drugs, indicating its potential as a therapeutic candidate . Another study illustrated its use in developing new anti-inflammatory agents with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

The mechanism of action of 3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one with structurally related pyrazolone derivatives, emphasizing substituent effects, synthesis, and intermolecular interactions.

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituents Molecular Formula Key Features References
This compound 3-Benzyl, 1-Methyl C₁₁H₁₂N₂O Aromatic benzyl group enhances lipophilicity; methyl improves steric stability. N/A
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one 4-Benzothiazolyl, 1-Propynyl, 5-Methyl, 2-Phenyl C₂₀H₁₅N₃OS Benzothiazole introduces H-bonding sites; propynyl enables click chemistry. Synthesized via nucleophilic substitution .
3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one (603945-40-0) 3-Morpholino, 1-Phenyl C₁₃H₁₅N₃O₂ Morpholino group enhances solubility; phenyl stabilizes π-stacking.
(E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one 4-Benzothiazolylidene, 3-Methyl, 1-Phenyl C₁₇H₁₃N₃OS Planar benzothiazolylidene moiety facilitates crystal packing via H-bonds.

Key Findings

Substituent Effects on Reactivity and Solubility The benzyl group in the target compound likely increases lipophilicity compared to the morpholino group in CAS 603945-40-0, which improves aqueous solubility . Propynyl substituents (e.g., in ) enable click chemistry applications, a feature absent in the benzyl/methyl-substituted analog .

Hydrogen-Bonding and Crystal Packing

  • Benzothiazole-containing derivatives (e.g., ) form robust hydrogen-bonded networks via N–H···O/S interactions, as analyzed using SHELX and ORTEP software .
  • In contrast, the benzyl group in the target compound may prioritize π-π stacking over H-bonding, altering crystallization behavior .

Synthetic Methodologies Nucleophilic substitution with propargyl bromide () is a common route for propynyl-substituted pyrazolones, while the target compound’s synthesis remains unspecified in the evidence . Morpholino-substituted analogs () may require palladium-catalyzed coupling, differing from benzyl group introduction methods .

Biological and Material Applications

  • Benzothiazole derivatives () exhibit antimicrobial and anticancer activities due to sulfur-containing heterocycles .
  • The target compound’s benzyl group may favor CNS drug design via enhanced blood-brain barrier penetration .

Q & A

Q. What are the established synthetic methodologies for 3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of β-ketoesters with hydrazine derivatives. For example, the Vilsmeier-Haack reaction has been employed for analogous pyrazolone derivatives by formylating 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones using POCl₃ and DMF under controlled temperatures (60–80°C) . Optimization involves adjusting stoichiometry, temperature, and catalyst use (e.g., Lewis acids like ZnCl₂) to improve yield and purity. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms regiochemistry and substituent orientation. For example, the methyl group at N1 typically resonates at δ 3.2–3.5 ppm, while the benzyl group shows aromatic splitting patterns .
  • X-ray crystallography : Programs like SHELX and ORTEP-III (via WinGX) resolve molecular geometry and packing. Anisotropic displacement parameters refine thermal motion accuracy .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.

Q. How can researchers functionalize the pyrazolone core for structure-activity relationship (SAR) studies?

Key strategies include:

  • Electrophilic substitution : Introduce halogens or nitro groups at the 4-position using HNO₃/H₂SO₄ or halogenation agents .
  • Nucleophilic reactions : Alkylate the N1 position with benzyl halides under basic conditions (K₂CO₃, DMF) .
  • Cross-coupling : Suzuki-Miyaura reactions modify the benzyl group using aryl boronic acids and Pd catalysts .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can hydrogen-bonding networks be analyzed?

Crystallization is hindered by conformational flexibility of the benzyl group. Slow evaporation from DCM/hexane (1:3) at 4°C improves crystal quality. Hydrogen-bonding motifs (e.g., N–H···O or C–H···π interactions) are analyzed using graph-set notation in Mercury or CrystalExplorer. For example, adjacent molecules may form R₂²(8) dimeric rings via N–H···O bonds, influencing packing efficiency .

Q. How should researchers address contradictions in spectral data or crystallographic refinement metrics?

Discrepancies in NMR (e.g., unexpected splitting) may arise from tautomerism or solvent effects. Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ clarifies dynamic processes . For crystallography, ensure data completeness (≥98%) and refine using SHELXL with TWIN/BASF commands for twinned crystals. Cross-validate with Hirshfeld surface analysis to resolve disorder .

Q. What pharmacological mechanisms are plausible for pyrazolone derivatives, and how can in vitro assays be designed?

Pyrazolones exhibit acetylcholinesterase (AChE) inhibition via π-π stacking with Trp86 and H-bonding to Glu202. For 3-Benzyl derivatives, perform Ellman’s assay using rat AChE (IC₅₀ determination) and molecular docking (AutoDock Vina) with PDB 4EY3. Include positive controls like donepezil and validate cytotoxicity via MTT assays on SH-SY5Y cells .

Q. How do substituents influence the compound’s tautomeric equilibrium, and what analytical methods detect tautomeric forms?

The 1H-pyrazol-5(4H)-one core exists in keto-enol equilibrium. Substituents like electron-withdrawing groups (NO₂) stabilize the keto form. Detect tautomers via:

  • IR spectroscopy : Keto form shows C=O stretch at ~1700 cm⁻¹; enol form exhibits O–H stretch at 3200–3500 cm⁻¹.
  • ¹³C NMR : Carbonyl carbon (C5) resonates at δ 165–175 ppm for keto, while enolic C5 shifts upfield .

Q. What strategies resolve anomalous melting points or solubility discrepancies across batches?

Polymorphism or residual solvents (e.g., DMF) may cause variability. Characterize batches via:

  • DSC/TGA : Identify polymorph transitions or decomposition events.
  • PXRD : Compare diffraction patterns to reference data.
  • HPLC : Quantify impurities using a C18 column (acetonitrile/water gradient) .

Q. How can intermolecular interactions be engineered to enhance thermal stability for material science applications?

Introduce halogen or nitro groups to strengthen C–H···X (X = Cl, Br) or π-hole interactions. For example, 4-nitro derivatives form robust layers via C–H···O bonds, increasing decomposition temperatures (TGA >250°C) .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) map electrostatic potential surfaces (EPS) to identify electrophilic (C4) and nucleophilic (N2) sites. Fukui indices (f⁺/f⁻) quantify site-specific reactivity, guiding functionalization strategies .

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